molecular formula C18H19NO5 B6661843 2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid

2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid

Cat. No.: B6661843
M. Wt: 329.3 g/mol
InChI Key: HSQDAHCMCYHMDY-UHFFFAOYSA-N
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Description

2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid is a synthetic organic compound that features a naphthalene ring system linked to an oxane (tetrahydropyran) moiety through an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes nitration followed by reduction to form the corresponding amine.

    Coupling with Oxane Derivative: The naphthalene amine is then coupled with an oxane derivative, such as oxane-2-carbonyl chloride, under basic conditions to form the desired intermediate.

    Introduction of the Acetic Acid Group: The intermediate is then reacted with chloroacetic acid in the presence of a base to introduce the acetic acid moiety, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the oxane moiety can be reduced to form alcohol derivatives.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives of the naphthalene ring.

    Reduction: Alcohol derivatives of the oxane moiety.

    Substitution: Ester or amide derivatives of the acetic acid group.

Scientific Research Applications

2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Oxolane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid: Similar structure but with an oxolane (tetrahydrofuran) moiety instead of oxane.

    Naphthalen-1-yl acetic acid derivatives: Compounds with different substituents on the naphthalene ring or acetic acid group.

Uniqueness

2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid is unique due to the presence of the oxane moiety, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-17(21)11-24-15-9-8-14(12-5-1-2-6-13(12)15)19-18(22)16-7-3-4-10-23-16/h1-2,5-6,8-9,16H,3-4,7,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDAHCMCYHMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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